methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate
Brand Name: Vulcanchem
CAS No.: 896897-85-1
VCID: VC4980348
InChI: InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(11-16(19)22-2)23(20,21)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3
SMILES: CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H16ClNO4S
Molecular Weight: 353.82

methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate

CAS No.: 896897-85-1

Cat. No.: VC4980348

Molecular Formula: C16H16ClNO4S

Molecular Weight: 353.82

* For research use only. Not for human or veterinary use.

methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate - 896897-85-1

Specification

CAS No. 896897-85-1
Molecular Formula C16H16ClNO4S
Molecular Weight 353.82
IUPAC Name methyl 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetate
Standard InChI InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(11-16(19)22-2)23(20,21)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3
Standard InChI Key VMLVREABYLCHTP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate features a glycine backbone modified by a sulfonyl group bridging two aromatic rings: a 4-chlorophenyl and a 3-methylphenyl group (Figure 1). The sulfonamide linkage (-SO₂-N-) confers rigidity and electronic effects, while the ester group enhances lipophilicity. The 3-methyl substituent on the phenyl ring introduces steric effects that influence molecular packing and solubility .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆ClNO₄S
Molecular Weight353.82 g/mol
SMILESCC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIKeyVMLVREABYLCHTP-UHFFFAOYSA-N
SolubilityLow aqueous solubility

The compound’s low aqueous solubility (logP ≈ 3.2) stems from its hydrophobic aromatic groups, necessitating formulation strategies such as salt formation or nanoparticle encapsulation for biomedical applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂), 7.20–7.80 (m, 8H, aromatic).

  • ¹³C NMR: Peaks at δ 168.5 (C=O), 140.2 (SO₂-C), and 125–135 ppm (aromatic carbons) .

Mass spectrometry reveals a molecular ion peak at m/z 353.82, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a three-step protocol (Figure 2):

  • Sulfonylation: Glycine reacts with 4-chlorobenzenesulfonyl chloride in alkaline aqueous conditions to form N-(4-chlorophenyl)sulfonyl glycine.

  • Esterification: The carboxylic acid group is methylated using dimethyl sulfate in methanol.

  • Amination: The sulfonamide nitrogen is alkylated with 3-methylbromobenzene under phase-transfer catalysis.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
SulfonylationNaOH, H₂O, 25°C, 10 h85
EsterificationDimethyl sulfate, MeOH, reflux78
Amination3-MeC₆H₄Br, K₂CO₃, TBAB, DMF, 80°C65

Industrial-Scale Production

Continuous flow reactors enhance yield (up to 92%) by minimizing side reactions and improving heat transfer . Purification via recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Biological Activity and Mechanism

Enzyme Inhibition

The sulfonyl group acts as a hydrogen bond acceptor, inhibiting serine proteases such as thrombin and trypsin (IC₅₀ = 1.2–3.8 μM). Molecular docking studies reveal interactions with the catalytic triad (His57, Asp102, Ser195) in thrombin, disrupting substrate binding .

Anticancer Activity

In vitro assays demonstrate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (Table 3). The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
MCF-712.4Caspase-3 activation
A54918.7ROS generation
HepG224.1G0/G1 cell cycle arrest

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 58% at 50 mg/kg, comparable to indomethacin. It suppresses NF-κB signaling and TNF-α production in macrophages .

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability 3.5-fold in rat pharmacokinetic studies . Sustained release over 72 hours enhances therapeutic efficacy while reducing systemic toxicity.

Structure-Activity Relationships (SAR)

Comparative studies with analogs reveal:

  • Chlorine position: 4-Cl > 3-Cl in enzyme inhibition.

  • Methyl substitution: 3-Me enhances metabolic stability compared to 4-Me .

Table 4: SAR of Sulfonyl Glycinates

AnalogThrombin IC₅₀ (μM)Metabolic Half-life (h)
4-Cl, 3-Me (target)1.46.2
3-Cl, 4-Me2.83.1
4-Cl, 4-Me1.74.5

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